

SARS-CoV-2-IN-68: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Covalent Dual Inhibitor of SARS-CoV-2 PLpro and Mpro

Introduction

SARS-CoV-2-IN-68, also identified as compound 6c, is a novel small molecule that demonstrates potent antiviral activity against SARS-CoV-2.[1] It functions as a covalent dual inhibitor, targeting two essential viral proteases: the papain-like protease (PLpro) and the main protease (Mpro).[1] Both enzymes are critical for the replication and lifecycle of the virus, making them prime targets for antiviral therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of SARS-CoV-2-IN-68, based on the findings from the primary research publication by Liu et al. (2023).

Chemical Structure and Physicochemical Properties

SARS-CoV-2-IN-68 belongs to the [1] selenazolo [5,4-c] pyridin-3 (2H)-one scaffold. [1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-(4-chlorophenyl)- [1]selenazolo[5,4-c]pyridin- 3(2H)-one	[1]
Molecular Formula	C14H12N2OSe	[1][2]
Molecular Weight	303.22 g/mol	[1][2]
CAS Number	2682897-84-1	[1][2]
Canonical SMILES	CIC1=CC=C(N2C(=O)C3=CN= CC=C3[Se]2)C=C1	[1]

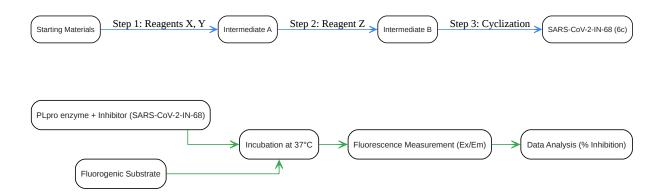
Biological Activity and Pharmacological Properties

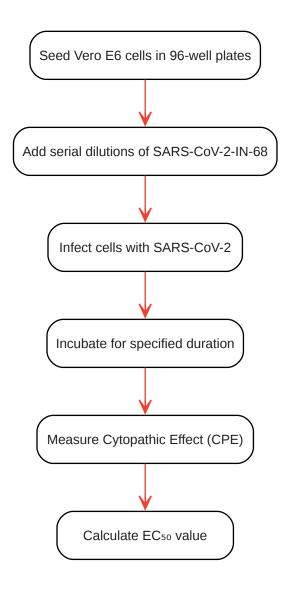
SARS-CoV-2-IN-68 exhibits a dual inhibitory mechanism, covalently modifying the papain-like protease (PLpro) and also inhibiting the main protease (Mpro). This dual action could potentially offer a higher barrier to the development of viral resistance.

In Vitro Efficacy

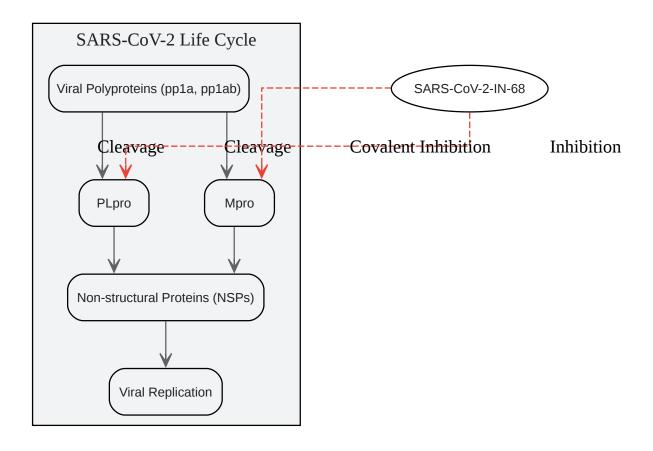
The inhibitory and antiviral activities of SARS-CoV-2-IN-68 are detailed in the following table.

Assay	Target/Cell Line	Parameter	Value	Reference
PLpro Inhibition Assay	SARS-CoV-2 PLpro	% Inhibition (at 50 nM)	42.9%	[1]
Antiviral Activity Assay	Vero E6 cells	EC50	3.9 μΜ	[1]
Metabolic Stability Assay	Rat Liver Homogenate	t1/2	> 24 hours	[1]


Mechanism of Action


Biochemical studies have confirmed that **SARS-CoV-2-IN-68** acts as a covalent inhibitor of PLpro.[1] Molecular docking and dynamics simulations suggest that the compound binds to the Zn-finger domain of PLpro.[1] This covalent interaction leads to the irreversible inactivation of the enzyme, thereby disrupting its function in viral polyprotein processing and the host immune response modulation. The inhibitory effect on Mpro further contributes to its overall antiviral efficacy.

Experimental Protocols Synthesis of SARS-CoV-2-IN-68 (Compound 6c)


A detailed, step-by-step synthesis protocol for **SARS-CoV-2-IN-68** and its analogs is provided in the supplementary information of the source publication. The general synthetic scheme is outlined below.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of new non-covalent and covalent inhibitors targeting SARS-CoV-2 papain-like protease and main protease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [SARS-CoV-2-IN-68: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378951#sars-cov-2-in-68-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com